Conformational Locking and mTOR Kinase Selectivity Over PI3Kα
Replacement of morpholine with a bridged morpholine in pyrazolopyrimidine inhibitors produced dramatic improvements in mTOR-targeting selectivity [1]. The bridged morpholine-containing analogs achieved subnanomolar mTOR IC50 values while exhibiting up to 26,000-fold selectivity over PI3Kα, a selectivity window unattainable with the corresponding morpholine analogs [2]. Molecular modeling attributes this enhanced selectivity to the deeper pocket in mTOR (Phe961Leu difference from PI3K) that accommodates the rigid bridged scaffold [1].
| Evidence Dimension | Kinase selectivity ratio |
|---|---|
| Target Compound Data | Subnanomolar mTOR IC50; up to 26,000-fold selectivity over PI3Kα |
| Comparator Or Baseline | Morpholine analog (baseline selectivity substantially lower) |
| Quantified Difference | Up to 26,000-fold improvement in mTOR selectivity |
| Conditions | Pyrazolopyrimidine-based mTOR inhibitors; enzymatic kinase assays |
Why This Matters
For procurement in oncology programs, this selectivity window reduces PI3K-mediated off-target toxicity and differentiates the scaffold for intellectual property positioning.
- [1] Zask, A.; et al. Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. J. Med. Chem. 2010, 53 (19), 7105–7112. View Source
- [2] Zask, A.; et al. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Abstract. PubMed. View Source
